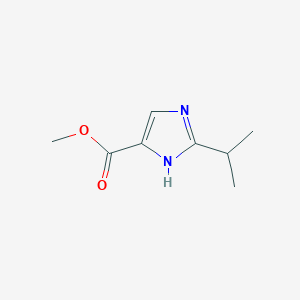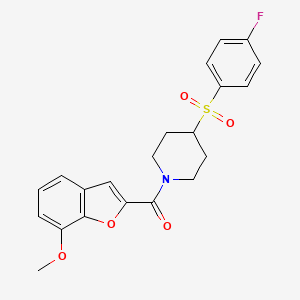
2-Isopropyl-1H-imidazole-4-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-isopropyl-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Applications De Recherche Scientifique
Methyl 2-isopropyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Methyl 2-isopropyl-1H-imidazole-4-carboxylate, also known as methyl 2-(propan-2-yl)-1H-imidazole-4-carboxylate, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that Methyl 2-isopropyl-1H-imidazole-4-carboxylate could potentially have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .
Action Environment
It is known that the proton conduction of some imidazole-based compounds can be temperature- and humidity-dependent , suggesting that environmental factors could potentially influence the action of Methyl 2-isopropyl-1H-imidazole-4-carboxylate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropyl-1H-imidazole-4-carboxylate can be achieved through a multi-step process. One common method involves the reaction of 2-isopropyl-1H-imidazole with chloroformate to form 2-isopropyl-1H-imidazole-4-carboxylic acid. This intermediate is then esterified with methanol under basic conditions to yield Methyl 2-isopropyl-1H-imidazole-4-carboxylate .
Industrial Production Methods
In industrial settings, the production of Methyl 2-isopropyl-1H-imidazole-4-carboxylate typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-isopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different imidazole-based products.
Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various imidazole-based alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1H-imidazole-1-carboxylate
- Methyl 2-isopropyl-1H-imidazole-5-carboxylate
- Imidazole-4-carboxylic acid derivatives
Uniqueness
Methyl 2-isopropyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
methyl 2-propan-2-yl-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)7-9-4-6(10-7)8(11)12-3/h4-5H,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTORDFSBXDPJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)
![tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)
![7-fluoro-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinazoline](/img/structure/B2540762.png)

![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)
![2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)
![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)

![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)
![5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B2540774.png)
![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)

